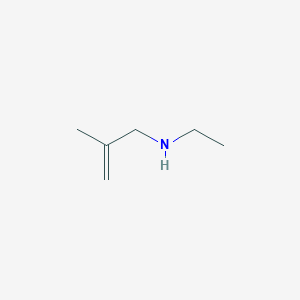
N-Ethyl-2-methylallylamine
Cat. No. B094821
Key on ui cas rn:
18328-90-0
M. Wt: 99.17 g/mol
InChI Key: AXTLFVLHXSDZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06809213B2
Procedure details


A one-liter three-neck round bottom flask was equipped with a magnetic stir bar, standard heating mantle, thermocouple, addition funnel, condenser and N2 inlet/bubbler. The flask was charged with 220 g (1.80 mols) of trimethoxysilane and heated to 60° C. at which temperature 0.25 ml of platinum tris(divinyltetramethyl disiloxane)diplatinum (0) (5% Pt content in toluene—referred to as Pt catalyst throughout these examples) was added. The solution was further heated to 68° C. and dropwise addition of 150 g (1.52 mols) of N-ethylmethallylamine was then conducted over a period of 45 minutes. After addition, the contents were heated to 90° C. and maintained at this temperature for 1 hr. The temperature was then increased to 105° C. and held for 4.5 hrs. Upon completion of the reaction, the mixture was cooled to room temperature and 16 g (0.5 mols) of methanol were added and gently heated prior to distillation. Final purification via vacuum distillation yielded 273 g (1.24 mols) of N-ethyl-3-trimethoxysilyl-2-methylpropanamine. The product (b.p. 98-100° C. at 12 mm Hg) was characterized via GC/MS. The isolated yield was 82%. Product structure was supported by GC/MS analysis.

[Compound]
Name
platinum tris(divinyltetramethyl disiloxane)diplatinum (0)
Quantity
0.25 mL
Type
reactant
Reaction Step Two

[Compound]
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Yield
82%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][SiH:3]([O:6][CH3:7])[O:4][CH3:5].[CH2:8]([NH:10][CH2:11][C:12](=[CH2:14])[CH3:13])[CH3:9].CO>C1(C)C=CC=CC=1>[CH2:8]([NH:10][CH2:11][CH:12]([CH3:14])[CH2:13][Si:3]([O:6][CH3:7])([O:4][CH3:5])[O:2][CH3:1])[CH3:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
220 g
|
|
Type
|
reactant
|
|
Smiles
|
CO[SiH](OC)OC
|
Step Two
[Compound]
|
Name
|
platinum tris(divinyltetramethyl disiloxane)diplatinum (0)
|
|
Quantity
|
0.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
Pt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCC(C)=C
|
Step Four
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
68 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A one-liter three-neck round bottom flask was equipped with a magnetic stir bar
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
standard heating mantle, thermocouple, addition funnel, condenser and N2 inlet/bubbler
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the contents were heated to 90° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at this temperature for 1 hr
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was then increased to 105° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
held for 4.5 hrs
|
|
Duration
|
4.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon completion of the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
gently heated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
to distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Final purification
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
via vacuum distillation
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)NCC(C[Si](OC)(OC)OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.24 mol | |
| AMOUNT: MASS | 273 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
